molecular formula C19H11Cl2FN2O B2807118 1-(2,6-Dichlorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile CAS No. 252058-78-9

1-(2,6-Dichlorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Cat. No. B2807118
CAS RN: 252058-78-9
M. Wt: 373.21
InChI Key: PIFQJSFHOLFMMB-UHFFFAOYSA-N
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Description

1-(2,6-Dichlorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a useful research compound. Its molecular formula is C19H11Cl2FN2O and its molecular weight is 373.21. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Researchers have developed methods for synthesizing a range of pyridine and fused pyridine derivatives. These synthetic strategies enable the creation of compounds with potential applications in various fields, including materials science and pharmacology. For instance, the synthesis of isoquinoline and pyrido[2,3-d]pyrimidine derivatives from pyridinecarbonitriles has been reported, highlighting the versatility of these compounds in chemical synthesis (Al-Issa, 2012).

Optical and Electronic Properties

Pyridine derivatives have been characterized for their optical and electronic properties, suggesting their potential use in electronic devices. The study of pyrazolo pyridine derivatives revealed their monoclinic polycrystalline nature and their application as photosensors due to specific optical energy gaps, demonstrating their utility in optoelectronics and sensor technology (Zedan, El-Taweel, & El-Menyawy, 2020).

Material Science Applications

The exploration of pyridine derivatives in material science, particularly in the development of new materials with specific optical and structural characteristics, is notable. For example, the synthesis and analysis of pyridine derivatives for their potential as corrosion inhibitors for metals in acidic environments have been investigated, indicating their importance in industrial applications (Dandia, Gupta, Singh, & Quraishi, 2013).

Chemical Reactions and Mechanisms

The chemical reactivity and mechanisms underlying the transformations of pyridinecarbonitriles into various derivatives have been extensively studied. These studies provide insights into the construction of complex molecules from simple pyridinecarbonitriles, useful in synthetic chemistry and drug development (Fedoseev, Lipin, Ershov, Belikov, Yatsko, & Nasakin, 2015).

properties

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]-6-(4-fluorophenyl)-2-oxopyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Cl2FN2O/c20-16-2-1-3-17(21)15(16)11-24-18(9-6-13(10-23)19(24)25)12-4-7-14(22)8-5-12/h1-9H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFQJSFHOLFMMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C(=CC=C(C2=O)C#N)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.